tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride is a chemical compound widely used in various fields, including medicinal chemistry and organic synthesis. It is a derivative of piperidine and serves as an important building block in the synthesis of numerous bioactive compounds.
Mechanism of Action
Target of Action
The tert-butyl group is known to interact with various proteins and enzymes . For instance, it has been used as a probe for NMR studies of macromolecular complexes .
Mode of Action
The tert-butyl group has been shown to have unique reactivity patterns due to its crowded structure . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has been studied, highlighting its potential impact on solubility and stability .
Result of Action
The tert-butyl group has been shown to have unique reactivity patterns due to its crowded structure .
Action Environment
It’s worth noting that the stability and reactivity of the tert-butyl group can be influenced by the surrounding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride typically involves the following steps:
Starting with a protected piperidine derivative.
Introduction of the amino group via reductive amination.
Protection of the amino group using tert-butyl groups.
Final deprotection and formation of the hydrochloride salt.
Industrial Production Methods: : Industrial production often follows similar steps but employs scalable and optimized reaction conditions to enhance yield and efficiency. Continuous flow chemistry and automated synthesis reactors are commonly used.
Types of Reactions
Oxidation: : Typically less involved due to the protected nature of the amino group.
Reduction: : Possible reduction of the carboxylate moiety under specific conditions.
Substitution: : The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Mild oxidizing agents like pyridinium chlorochromate.
Reduction: : Hydrogenation catalysts such as palladium on carbon.
Substitution: : Alkyl halides and base catalysts like sodium hydride.
Major Products Formed: : Products vary based on reaction pathways, commonly yielding various substituted piperidine derivatives.
Chemistry
Intermediate in the synthesis of complex organic molecules.
Building block for heterocyclic compounds.
Biology
Used in the design and synthesis of enzyme inhibitors.
Medicine
Key component in the synthesis of potential drug candidates for neurological disorders.
Scaffold for developing novel therapeutic agents.
Industry
Used in the synthesis of agrochemicals and fine chemicals.
Comparison with Similar Compounds
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate
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Properties
IUPAC Name |
tert-butyl (3S)-3-aminopiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNAVVRRZJQGCZ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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